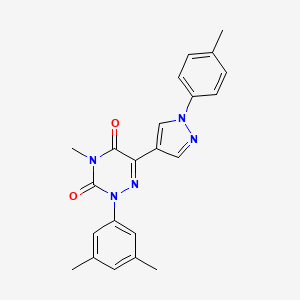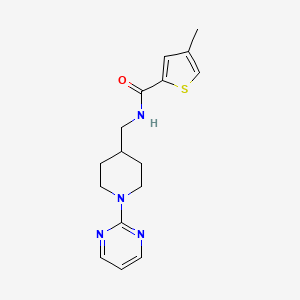![molecular formula C16H15F3N2O3 B2357808 [(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate CAS No. 875156-46-0](/img/structure/B2357808.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyanocyclopentyl group, a carbamoyl group, and a trifluoromethyl benzoate moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyanocyclopentyl carbamate intermediate, which is then reacted with 2-(trifluoromethyl)benzoic acid or its derivatives under suitable conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
[(1-Cyanocyclopentyl)carbamoyl]methyl benzoate: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluorobenzoate: Contains a fluorine atom instead of a trifluoromethyl group, leading to different chemical properties.
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-chlorobenzoate:
The unique combination of functional groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)12-6-2-1-5-11(12)14(23)24-9-13(22)21-15(10-20)7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDENISVBBUATNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)
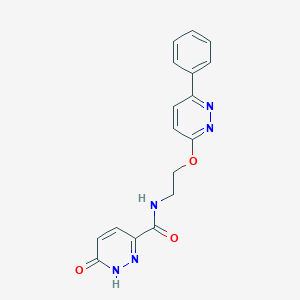
![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)
![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)
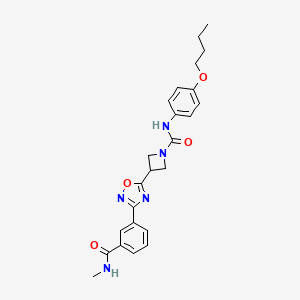
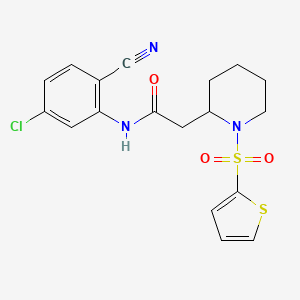
![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)
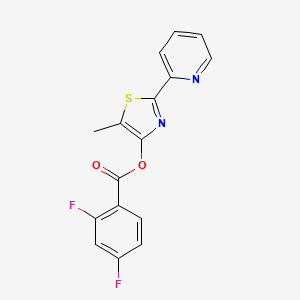
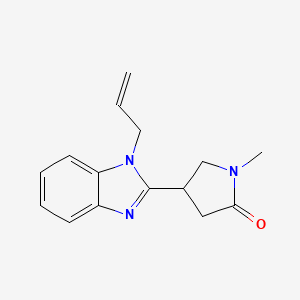
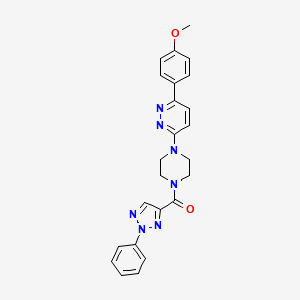
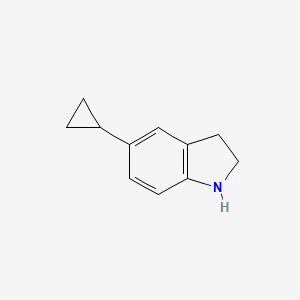
![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)
